N-[2-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(aminomethyl)cyclopentyl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c13-8-9-2-1-3-12(9)14-20(18,19)11-6-4-10(5-7-11)15(16)17/h4-7,9,12,14H,1-3,8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMJJMKZNVAKPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the cyclopentylamine, which undergoes a reaction with formaldehyde to introduce the aminomethyl group. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride under basic conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium hydroxide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The aminomethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in acidic or neutral conditions, chromium trioxide in acetic acid.
Major Products Formed
Reduction: Formation of N-[2-(Aminomethyl)cyclopentyl]-4-aminobenzene-1-sulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Oxidation: Formation of N-[2-(Formyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide or N-[2-(Carboxyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide.
Scientific Research Applications
N-[2-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for various chemical transformations.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitrobenzene sulfonamide moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The aminomethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The cyclopentyl ring provides structural rigidity, contributing to the compound’s overall stability and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(Aminomethyl)benzenesulfonamide
- Structure : A simpler analog lacking the cyclopentyl ring and nitro group.
- Properties: The absence of the nitro group reduces electron-withdrawing effects, which may alter acidity (pKa) of the sulfonamide proton. The aminomethyl group directly attached to the benzene ring limits conformational flexibility compared to the cyclopentyl-substituted compound.
4-(2-Aminoethyl)-N-(cyclohexylcarbamoyl)benzene-1-sulfonamide
- Structure: Features a cyclohexylcarbamoyl group and an aminoethyl substituent on the benzene ring.
- The aminoethyl side chain increases hydrophilicity compared to the aminomethylcyclopentyl group in the target compound. Molecular weight: ~339.45 g/mol (vs. ~325.37 g/mol for the target compound).
Patent-Derived Sulfonamides (EP 2022/06)
- Examples :
- 2-(4,4-difluoropiperidin-1-yl)-N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)ethanesulfonamide.
- N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(2H-1,2,3-triazol-2-yl)ethanesulfonamide.
- Comparison: These compounds incorporate heterocyclic systems (e.g., pyrrolotriazolopyrazine) and fluorinated substituents, enhancing metabolic stability and target specificity.
Pharmacological and Chemical Data Table
Research Findings and Implications
- Electron Effects: The nitro group in the target compound likely increases the sulfonamide’s acidity, enhancing its ability to act as a hydrogen-bond donor. This contrasts with the aminoethyl group in ’s compound, which may prioritize basic interactions .
- Stereochemical Impact: The cyclopentyl ring introduces steric hindrance and chiral centers absent in simpler analogs like 4-(aminomethyl)benzenesulfonamide. This could improve selectivity but reduce solubility .
Q & A
Q. What are the critical steps in synthesizing N-[2-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide, and how can purity be ensured?
The synthesis typically involves multi-step reactions, starting with the functionalization of the cyclopentylamine core followed by sulfonylation with 4-nitrobenzenesulfonyl chloride. Key steps include:
- Aminomethylation : Introducing the aminomethyl group to the cyclopentane ring under controlled pH and temperature to avoid side reactions.
- Sulfonylation : Reacting the intermediate with 4-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
- Purification : Column chromatography or recrystallization is used to isolate the product, with HPLC or NMR verifying purity (>95%) .
Q. What characterization techniques are essential for confirming the structure of this compound?
A combination of spectroscopic and analytical methods is required:
- NMR Spectroscopy : H and C NMR confirm the cyclopentyl backbone and sulfonamide linkage.
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion).
- X-ray Crystallography : Resolves stereochemistry of the cyclopentyl group if chiral centers are present .
- FT-IR : Identifies functional groups (e.g., -SO-NH-, -NO) via characteristic absorption bands .
Q. What preliminary biological activities have been reported for this sulfonamide derivative?
Early studies suggest antimicrobial activity via inhibition of bacterial dihydropteroate synthase (DHPS), a key enzyme in folate synthesis. In vitro assays show MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability while maintaining yield and stereochemical integrity?
- Continuous Flow Reactors : Reduce reaction times and improve heat transfer for exothermic steps like sulfonylation .
- Catalytic Asymmetric Aminomethylation : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to control stereochemistry at the cyclopentyl group .
- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent polarity) to maximize yield. For example, DMF at 80°C improves sulfonylation efficiency by 20% compared to THF .
Q. What mechanistic insights explain the compound’s dual antibacterial and anti-inflammatory effects?
- Bacterial Target : The sulfonamide group competitively inhibits DHPS by mimicking p-aminobenzoic acid (PABA), disrupting folate synthesis .
- Anti-inflammatory Pathway : The nitro group undergoes bioreduction in macrophages, generating reactive nitrogen species (RNS) that suppress NF-κB signaling, reducing pro-inflammatory cytokines (e.g., TNF-α) .
- Key Evidence : Mutagenesis studies show a 50% reduction in activity when the nitro group is replaced with -CF, highlighting its redox role .
Q. How should researchers resolve contradictions in bioactivity data across studies?
Discrepancies in IC values (e.g., 2 µM vs. 10 µM in DHPS assays) may arise from:
- Assay Conditions : Differences in bacterial strain folate auxotrophy or culture medium composition (e.g., thymidine supplementation) .
- Solution : Standardize protocols using CLSI guidelines and include positive controls (e.g., sulfamethoxazole). Re-evaluate dose-response curves with orthogonal assays (e.g., isothermal titration calorimetry) .
Q. What structural analogs of this compound show enhanced potency, and how are they designed?
| Analog Modifications | Bioactivity Improvement | Reference |
|---|---|---|
| Replacement of cyclopentyl with cyclohexyl | 2× higher solubility, 1.5× lower MIC against Gram-negative strains | |
| Substitution of -NO with -SONHCH | 3× increased DHPS binding affinity | |
| Addition of a fluorine atom at the benzene ring | Improved CNS penetration (logP reduced from 2.1 to 1.8) |
Q. What advanced computational methods predict off-target interactions or toxicity?
- Molecular Dynamics (MD) Simulations : Assess binding stability to DHPS over 100 ns trajectories; RMSD <2 Å indicates target specificity .
- ADMET Prediction : Tools like SwissADME estimate moderate hepatotoxicity risk (PAINS alerts for nitro groups) but low cardiotoxicity .
- Mitigation Strategy : Introduce electron-withdrawing groups (e.g., -CN) to reduce nitro group reactivity and potential genotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
